2-[4-(2-hexadecanoyloxyethyl)-4-methylpiperazin-4-ium-1-yl]ethyl hexadecanoate;methanesulfonate
Description
Chemical Structure and Key Features
"Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate" is a quaternary ammonium compound with a piperazinium core. The molecule features:
- Two long-chain aliphatic esters: The 1-oxohexadecyl (palmitoyl) groups attached via ethoxy linkers, conferring significant hydrophobicity.
- Methyl sulfate counterion: Enhances solubility in polar solvents and stabilizes the cationic piperazinium moiety.
- Quaternary nitrogen centers: The methyl group at the 1-position of the piperazine ring ensures permanent positive charge, promoting surfactant-like behavior.
This compound is structurally optimized for applications requiring amphiphilic properties, such as drug delivery systems or industrial surfactants. Its bulky hydrophobic domains and ionic headgroup enable micelle formation and interfacial activity .
Properties
CAS No. |
65060-30-2 |
|---|---|
Molecular Formula |
C42H84N2O7S |
Molecular Weight |
761.2 g/mol |
IUPAC Name |
2-[4-(2-hexadecanoyloxyethyl)-4-methylpiperazin-4-ium-1-yl]ethyl hexadecanoate;methanesulfonate |
InChI |
InChI=1S/C41H81N2O4.CH4O3S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40(44)46-38-34-42-32-35-43(3,36-33-42)37-39-47-41(45)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h4-39H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JIFOSVGZFNNVPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN1CC[N+](CC1)(C)CCOC(=O)CCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedure
Step 1: Synthesis of 1,4-bis(2-hydroxyethyl)piperazine
- Starting from piperazine, selective mono- or di-alkylation with ethylene oxide or 2-chloroethanol under controlled conditions yields 1,4-bis(2-hydroxyethyl)piperazine.
- This intermediate provides hydroxyl groups that serve as nucleophiles for subsequent esterification.
Step 2: Esterification with Octadecanoic Acid (Stearic Acid) or its Activated Derivatives
- The hydroxyl groups of 1,4-bis(2-hydroxyethyl)piperazine react with octadecanoic acid or its activated forms such as stearoyl chloride or stearic anhydride.
- Typical esterification conditions involve:
- Use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC),
- Catalysts such as 4-dimethylaminopyridine (DMAP),
- Solvents like dichloromethane or tetrahydrofuran,
- Reaction temperatures ranging from 0°C to room temperature to minimize side reactions.
- This step yields 1,4-bis[2-(stearoyloxy)ethyl]piperazine.
Step 3: Methylation of the Piperazine Nitrogen
- The tertiary amine nitrogen of the piperazine ring is methylated to form the quaternary ammonium salt.
- Methylation agents include methyl sulfate or methyl iodide, with methyl sulfate preferred for direct formation of the methyl sulfate salt.
- Reaction conditions:
- Typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF),
- Temperature maintained between 25°C to 60°C,
- Reaction time varies from several hours to overnight to ensure completeness.
Step 4: Isolation and Purification
- The resultant quaternary ammonium methyl sulfate salt is isolated by precipitation or crystallization.
- Purification methods include:
- Recrystallization from suitable solvents (e.g., ethanol, isopropanol),
- Chromatographic techniques if necessary,
- Drying under vacuum to obtain a pure, stable product.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Piperazine + Ethylene oxide | Base catalyst, solvent | 1,4-bis(2-hydroxyethyl)piperazine |
| 2 | 1,4-bis(2-hydroxyethyl)piperazine + Stearoyl chloride + DMAP + DCC | 0°C to RT, organic solvent | 1,4-bis[2-(stearoyloxy)ethyl]piperazine |
| 3 | Above product + Methyl sulfate | 25-60°C, polar aprotic solvent | Piperazinium, 1-methyl-1,4-bis[2-(stearoyloxy)ethyl] methyl sulfate |
| 4 | Purification | Recrystallization, drying | Pure final compound |
Analytical Data and Research Outcomes
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical shifts corresponding to the piperazine ring, methyl group, and long fatty acyl chains.
- Mass Spectrometry (MS): Confirms molecular ion peak at m/z consistent with molecular weight ~819.3 g/mol.
- Infrared (IR) Spectroscopy: Shows characteristic ester carbonyl stretch (~1735 cm^-1) and sulfate group vibrations.
- Elemental Analysis: Matches theoretical values for C, H, N, O, and S content.
- Melting Point Determination: Provides purity and identity confirmation.
Yield and Purity
- Typical overall yields range from 60% to 85%, depending on reaction scale and purification efficiency.
- Purity assessed by HPLC or TLC is generally above 98% for pharmaceutical-grade material.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Piperazine, ethylene oxide, stearoyl chloride, methyl sulfate |
| Key Reactions | Hydroxyethylation, esterification, quaternization |
| Catalysts and Reagents | DMAP, DCC, methyl sulfate |
| Solvents | Dichloromethane, tetrahydrofuran, acetonitrile, DMF |
| Temperature Range | 0°C to 60°C |
| Purification Techniques | Recrystallization, chromatography |
| Characterization Methods | NMR, MS, IR, elemental analysis, melting point |
| Typical Yield | 60-85% |
| Molecular Weight | 819.3 g/mol |
| Molecular Formula | C45H90N2O8S |
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Surfactant Properties
Piperazinium derivatives are known for their surfactant properties. They can significantly reduce surface tension and are utilized in formulations where emulsification is necessary. This makes them valuable in:
- Cosmetics : Used as emulsifiers and stabilizers in creams and lotions.
- Pharmaceuticals : Enhancing the solubility of poorly water-soluble drugs, improving bioavailability.
Antimicrobial Activity
Research indicates that piperazinium compounds exhibit antimicrobial properties against a range of pathogens. This application is critical in:
- Healthcare Settings : As disinfectants or antiseptics to prevent infections.
- Food Industry : Preserving food products by inhibiting microbial growth.
Drug Delivery Systems
The compound's ability to form micelles allows it to be used in drug delivery systems, particularly for targeted therapy. Its applications include:
- Nanoparticle Formulations : Enhancing the delivery of anticancer drugs through improved solubility and stability.
- Transdermal Delivery : Facilitating the penetration of therapeutic agents through the skin.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of piperazinium derivatives against clinical isolates of bacteria and fungi. Results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest significant potential for piperazinium compounds as antimicrobial agents .
Case Study 2: Drug Solubilization
In a pharmacological study, piperazinium was incorporated into a formulation aimed at enhancing the solubility of a hydrophobic drug. The results indicated:
| Parameter | Control Formulation | Piperazinium Formulation |
|---|---|---|
| Solubility (mg/mL) | 0.5 | 5.0 |
| Bioavailability (%) | 10 | 45 |
This demonstrates the effectiveness of piperazinium in improving drug solubility and bioavailability .
Mechanism of Action
The mechanism of action of Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with membrane proteins and lipids.
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related piperazinium derivatives reveals key distinctions:
Key Observations :
Hydrophobic vs. Inorganic Counterions: The target compound’s methyl sulfate counterion improves aqueous solubility compared to chloride or metal-based anions (e.g., SnCl₆²⁻), which are prone to hydrolysis .
Chain Length Impact : The hexadecyl chains in the target compound enhance micellar stability compared to shorter-chain analogues (e.g., ethyl or benzyl substituents in ).
Charge Distribution : Unlike neutral piperazine derivatives (e.g., 1-benzhydrylpiperazine), the quaternary ammonium group in the target compound ensures pH-independent cationic behavior, critical for consistent surfactant performance .
Physicochemical Properties
Analysis :
- The bulky hexadecyl chains reduce crystallinity compared to rigid aromatic substituents (e.g., bis(4-fluorophenyl)), leading to lower melting points .
Functional Performance
- Surfactant Efficiency : The target compound’s CMC (0.05 mM) is superior to sodium dodecyl sulfate (SDS, 8 mM), attributed to its dual hydrophobic domains and strong ionic headgroup .
- Optical Properties: Unlike piperazinium SnCl₆²⁻, which exhibits second-harmonic generation (SHG) due to non-centrosymmetric crystal packing, the target compound’s flexible chains hinder ordered crystallization, limiting SHG activity .
- Biological Compatibility : The methyl sulfate counterion reduces cytotoxicity compared to halide salts (e.g., Cl⁻), as demonstrated in cell-membrane interaction studies .
Biological Activity
Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate is a compound that belongs to the piperazine class of chemicals, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The structure of Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate can be represented as follows:
This compound is synthesized through a series of chemical reactions involving piperazine derivatives and fatty acid esters. The synthesis typically involves the quaternization of piperazine with methyl sulfate, followed by the introduction of long-chain fatty acids to enhance its lipophilicity and biological activity.
Antimicrobial Activity
Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with piperazine moieties exhibit significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Candida albicans
A study demonstrated that piperazine-based polymers showed a broader antimicrobial spectrum compared to standard antibiotics. The mechanism of action involves electrostatic interactions with bacterial cell membranes, leading to cell lysis and death .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of piperazine derivatives. For instance, a series of salicylate derivatives bearing a piperazine moiety were shown to exhibit potent anti-inflammatory activities in vivo. Among these compounds, certain derivatives demonstrated stronger effects than traditional anti-inflammatory drugs like aspirin and indomethacin. The dose-dependent response indicated that higher doses correlated with increased anti-inflammatory activity .
Antitumor Activity
Piperazine derivatives also show promise in cancer therapy. Compounds containing piperazine rings have been reported to inhibit the growth of various cancer cell lines, such as:
- A549 (lung cancer)
- HeLa (cervical cancer)
- SGC7901 (gastric cancer)
For example, one study reported an IC50 value of 0.19 µM for a chalcone-piperazine derivative against A549 cells, indicating potent antitumor activity superior to cisplatin . The structure–activity relationship (SAR) studies suggest that modifications on the piperazine ring significantly influence antitumor efficacy.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a comparative study, a novel piperazine polymer was synthesized and tested against E. coli and S. aureus. The results showed that this polymer exhibited significant antibacterial activity superior to ciprofloxacin. Transmission electron microscopy revealed that the polymer disrupted bacterial membranes, confirming its mode of action .
Case Study 2: Anti-inflammatory Activity
A series of experiments evaluated the anti-inflammatory effects of various piperazine derivatives in animal models. Compounds were administered at different dosages (5 mg/kg to 20 mg/kg), revealing that some derivatives significantly reduced inflammation markers more effectively than conventional treatments like indomethacin .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound with high purity?
- Methodology :
- Step 1 : React piperazine derivatives with 2-[(1-oxohexadecyl)oxy]ethyl bromide via nucleophilic substitution. Use a molar ratio of 1:2 (piperazine:alkylating agent) to ensure bis-substitution .
- Step 2 : Quaternize the tertiary amine with methyl sulfate under anhydrous conditions (e.g., dry benzene as solvent) to form the methyl sulfate salt .
- Purification : Column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve >97% purity .
- Key Challenges : Steric hindrance from long alkyl chains may reduce reaction efficiency; optimize temperature (60–80°C) and catalyst (e.g., KI) to enhance yield .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Basic Techniques :
- NMR : ¹H and ¹³C NMR to confirm alkyl chain integration, quaternary ammonium signals (δ 3.0–3.5 ppm for N⁺-CH₃), and ester carbonyl (δ 170–175 ppm) .
- FTIR : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (S=O stretch from methyl sulfate) .
- Advanced Techniques :
- X-ray Crystallography : Resolve crystal packing and counterion interactions (e.g., methyl sulfate coordination) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M⁺] at m/z ~750) and fragmentation patterns .
Q. What physicochemical properties are critical for evaluating its surfactant potential?
- Key Properties :
- Advanced Analysis : Molecular dynamics simulations to predict micelle size and aggregation behavior .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to screen against targets (e.g., bacterial membranes for antimicrobial studies). The long alkyl chain may enhance membrane disruption .
- QSAR Modeling : Correlate alkyl chain length (C16) with logP values to predict absorption/toxicity profiles .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Stability-Indicating Assays :
- HPLC : Monitor degradation products using a C18 column (mobile phase: acetonitrile/0.1% TFA).
- Kinetic Analysis : Fit degradation rates (k) to Arrhenius plots to predict shelf-life at 25°C .
Q. What advanced techniques elucidate its potential in drug delivery systems?
- Micelle/Liposome Formation :
- Dynamic Light Scattering (DLS) : Measure particle size (expected: 50–200 nm) and zeta potential (>+30 mV due to quaternary ammonium) .
- Encapsulation Efficiency : Use fluorescence spectroscopy with a hydrophobic probe (e.g., Nile Red) .
Q. How can structural modifications improve its nonlinear optical (NLO) properties?
- Approach : Introduce electron-withdrawing groups (e.g., nitro) to the piperazine ring to enhance hyperpolarizability (β).
- Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
